molecular formula C9H14N2 B133327 N-Methyl-1-(pyridin-3-yl)propan-2-amine CAS No. 1017125-18-6

N-Methyl-1-(pyridin-3-yl)propan-2-amine

Cat. No.: B133327
CAS No.: 1017125-18-6
M. Wt: 150.22 g/mol
InChI Key: BVETWLUZBSOORL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-Methyl-1-(pyridin-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the alkylation of 3-pyridineethanamine with methyl iodide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-pyridineethanamine

    Reagent: Methyl iodide (CH3I)

    Conditions: Basic conditions, often using a base such as potassium carbonate (K2CO3)

    Product: this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-Methyl-1-(pyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed from oxidation include pyridine derivatives with oxidized ethanamine groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4). The major products formed are reduced forms of the pyridine ring and the ethanamine group.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methyl groups can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles.

Scientific Research Applications

N-Methyl-1-(pyridin-3-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting neurological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyridin-3-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved include neurotransmitter pathways, where the compound may influence the release and uptake of neurotransmitters, thereby affecting neurological functions.

Comparison with Similar Compounds

N-Methyl-1-(pyridin-3-yl)propan-2-amine can be compared with other similar compounds, such as:

    N-Methyl-3-pyridineethanamine: This compound lacks one of the methyl groups present in this compound, resulting in different chemical properties and reactivity.

    3-Pyridineethanamine: The parent compound without any methyl substitutions, which has different biological and chemical properties.

    N,N-Dimethyl-3-pyridineethanamine: A compound with both methyl groups attached to the nitrogen atom, leading to variations in its chemical behavior and applications.

This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-pyridin-3-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(10-2)6-9-4-3-5-11-7-9/h3-5,7-8,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVETWLUZBSOORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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